1-Fluoro-2-isobutoxy-3-nitrobenzene

Übersicht

Beschreibung

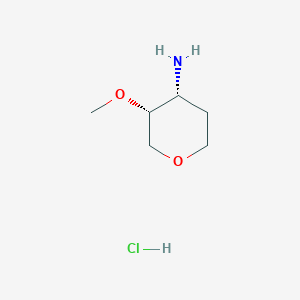

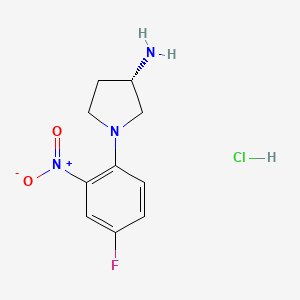

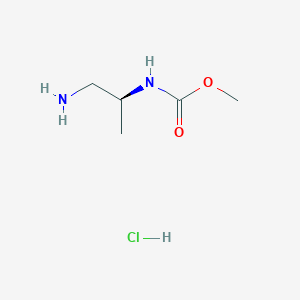

1-Fluoro-2-isobutoxy-3-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. It is a nitroaromatic compound that has a nitro group and a fluorine atom attached to a benzene ring. The compound's molecular formula is C10H12FNO3, and its molecular weight is 215.20 g/mol.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, closely related to the requested compound, was synthesized and characterized. This process involved the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid and was confirmed by various techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).

Electronic and Structural Studies

Studies on nitrobenzene derivatives, including fluoronitrobenzenes, focused on electron attachment and detachment processes. The behavior of these compounds under electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS) was analyzed, providing insights into the molecular orbital structures and electron attachment energies (Asfandiarov et al., 2007).

Reaction Dynamics

The reactivity of nitro group and fluorine atom in meta-substituted nitrobenzenes, including 1-fluoro-3-nitrobenzene, was examined. The study focused on the displacement of these groups by phenols, revealing the mobility differences influenced by entropy and enthalpy factors (Khalfina & Vlasov, 2005).

Microwave Mediated Reduction

Research on microwave-mediated reduction of nitroaromatics, including fluorine-containing compounds, was conducted. This study provided insights into the reduction processes of fluoronitrobenzenes under specific conditions, highlighting the influence of solvents and the resulting products (Spencer, Rathnam, Patel, & Anjum, 2008).

Thermodynamic Analysis

An experimental and computational thermodynamic study was performed on monofluoronitrobenzene isomers, providing data on enthalpies of formation and vapor pressure. These studies are essential for understanding the stability and reactivity of such compounds (Ribeiro da Silva et al., 2010).

Photophysics and Photochemistry

Insights into the complex photophysics and photochemistry of nitrobenzene, a basic structure for fluoronitrobenzenes, were gained through computational studies. This research helps in understanding the decay paths and electronic properties of these compounds (Giussani & Worth, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that nitrobenzene compounds often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 1-Fluoro-2-isobutoxy-3-nitrobenzene involves the interaction of the nitro group and the fluorine atom in the compound. The relative mobilities of the nitro group and fluorine atom in 1-fluoro-3-nitrobenzene by the action of phenols in the presence of potassium carbonate in dimethylformamide at 95–125°C were studied by the competing reaction method . The greater mobility of the nitro group was found to be determined by the entropy control of the reactivity of arenes .

Biochemical Pathways

Nitrobenzene compounds are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s molecular formula is c10h12fno3, and its average mass is 213206 Da , which may influence its pharmacokinetic properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the reaction of 1-fluoro-3-nitrobenzene with phenols in the presence of potassium carbonate occurs at temperatures between 95–125°C .

Eigenschaften

IUPAC Name |

1-fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-7(2)6-15-10-8(11)4-3-5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJCHCJAEMSERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261553 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-17-3 | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2-(2-methylpropoxy)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Ethanediamine, N'-[2-(diethylamino)ethyl]-N,N-diethyl-](/img/structure/B3027057.png)

![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3027058.png)